1-(4-chlorobenzyl)-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone
Description
1-(4-Chlorobenzyl)-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone (CAS: 338398-02-0) is a pyridinone derivative with a molecular formula of C₂₁H₂₀ClNO₃S and a molecular weight of 401.9–401.91 g/mol . The compound features a 4-chlorobenzyl group at the 1-position, methyl groups at the 4- and 6-positions, and a 3-methylphenylsulfonyl substituent at the 3-position.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4,6-dimethyl-3-(3-methylphenyl)sulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3S/c1-14-5-4-6-19(11-14)27(25,26)20-15(2)12-16(3)23(21(20)24)13-17-7-9-18(22)10-8-17/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIGKKDYKFACMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC3=CC=C(C=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common route starts with the preparation of the pyridinone core, followed by the introduction of the chlorobenzyl, dimethyl, and methylphenylsulfonyl groups through various substitution reactions. Key steps may include:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions using 4-chlorobenzyl chloride.
Dimethylation: Methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Sulfonylation: The methylphenylsulfonyl group is typically introduced through sulfonylation reactions using reagents like methylphenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains. In vitro evaluations have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values were reported as low as 0.22 to 0.25 μg/mL for some derivatives, indicating strong bactericidal activity .
Anticancer Potential
The compound has been investigated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific derivatives of this compound have shown promising results against various cancer types, including breast and colon cancers .
Case Study 1: Antimicrobial Evaluation
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of the compound for their antimicrobial efficacy. The results indicated that certain modifications enhanced activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics .
Case Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested on various human cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner. The most potent derivative was identified as having IC50 values in the nanomolar range against breast cancer cells .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Key Differences
Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
Chlorination Patterns :
- The target compound’s 4-chlorobenzyl group differs from the 3,4-dichlorobenzyl substituent in CAS 306977-15-1 , which increases molecular weight (422.32 vs. 401.9) and likely enhances lipophilicity.
- The dichlorinated analogue (CAS 306977-15-1) has a higher predicted boiling point (632.8°C) compared to the target compound, though data for the latter are unavailable .
Sulfonyl Group Variations :
- Replacing the 3-methylphenylsulfonyl group (target compound) with a phenylsulfonyl group (CAS 306977-15-1) reduces steric hindrance but may decrease metabolic stability .
Alkyl vs.
Biological Activity
1-(4-chlorobenzyl)-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone is a synthetic compound that belongs to the pyridinone class, which has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, including antimicrobial effects, cytotoxicity, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H18ClN1O2S
- Molecular Weight : 335.84 g/mol
Antimicrobial Activity
Research indicates that derivatives of pyridinones, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard methods:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Bacillus subtilis | 0.75 |
These results suggest that the compound possesses strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 9.8 |
The IC50 values indicate that the compound exhibits significant cytotoxicity comparable to established chemotherapeutic agents like Taxol . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes:
- Acetylcholinesterase Inhibition : It demonstrated moderate inhibition with an IC50 value of 15 µM, indicating potential for neuroprotective applications.
- Urease Inhibition : Strong inhibition was observed with an IC50 value of 5 µM, suggesting its utility in treating urease-related infections .
Study on Antimicrobial Efficacy
A recent study published in the Brazilian Journal of Pharmaceutical Sciences explored the antimicrobial activity of various pyridinone derivatives, including our compound of interest. The study utilized both qualitative and quantitative assays to assess the effectiveness against a panel of pathogens. The findings confirmed that the compound significantly inhibited biofilm formation in Staphylococcus aureus and showed bactericidal activity at low concentrations .
In Silico Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins relevant in cancer therapy. These studies suggest that the compound interacts favorably with active sites on enzymes involved in tumor progression, further supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
